molecular formula C8H7FN2O3 B6286182 N-(5-Fluoro-2-nitrophenyl)acetamide CAS No. 345-14-2

N-(5-Fluoro-2-nitrophenyl)acetamide

Cat. No.: B6286182
CAS No.: 345-14-2
M. Wt: 198.15 g/mol
InChI Key: VQGOCZPTZPDVHL-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-nitrophenyl)acetamide (CAS 345-14-2) is a fluorinated nitroaromatic compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol, it serves as a versatile synthetic building block . Its primary research application is as a key intermediate in the synthesis of fluorine-containing azo dyes and pigments . The nitro group in the molecule can be selectively reduced and diazotized for coupling reactions, while the electron-withdrawing fluorine atom enhances the molecular stability and chromatic properties of the resulting dyes . Furthermore, this acetamide derivative finds utility in the preparation of various pharmaceuticals, acting as a core scaffold for active ingredients with potential anti-inflammatory or antimicrobial properties . It also supports the development of agrochemicals, contributing to the synthesis of new herbicides and insecticides . Related chloroacetamide compounds have demonstrated promising in vitro antibacterial activity against challenging pathogens like Klebsiella pneumoniae , suggesting the potential for structural derivatives of this compound class in antibacterial drug discovery research . The compound should be stored at room temperature in a sealed, dry environment . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-fluoro-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGOCZPTZPDVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586367
Record name N-(5-Fluoro-2-nitrophenyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID30586367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-14-2
Record name N-(5-Fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 5 Fluoro 2 Nitrophenyl Acetamide

Precursor Synthesis and Preparation Strategies

The foundation for the successful synthesis of N-(5-fluoro-2-nitrophenyl)acetamide lies in the efficient preparation of its key precursors. The two principal starting points are appropriately substituted anilines and phenols, each offering distinct advantages and requiring specific synthetic considerations.

Synthesis from Anilines

The most direct route to this compound begins with the precursor 5-fluoro-2-nitroaniline (B53378). ontosight.ai This compound contains the necessary fluoro and nitro groups in the correct orientation. The synthesis of 5-fluoro-2-nitroaniline itself can be approached in several ways, including the nitration of 4-fluoroaniline (B128567) or the fluorination of 2-nitroaniline. ontosight.ai An alternative and efficient method involves the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849) (in the form of strong ammonia water), which selectively displaces the fluorine atom at the 4-position to yield 5-fluoro-2-nitroaniline. google.com This method is noted for its good selectivity and high yield. google.com Once 5-fluoro-2-nitroaniline is obtained, the final step is a direct acetylation of the amino group.

Derivatization from Related Phenol (B47542) Compounds

An alternative synthetic pathway utilizes 5-fluoro-2-nitrophenol (B146956) as the key precursor. sigmaaldrich.combiosynth.com This phenol derivative can be synthesized from 2,4-difluoronitrobenzene through hydrolysis. google.com A patented method describes reacting 2,4-difluoronitrobenzene with an aqueous alkali solution to produce the potassium salt of 5-fluoro-2-nitrophenol, which is then acidified to yield the final product. google.com

Another patented process details the synthesis of 5-fluoro-2-nitrophenol starting from 5-fluoro-2-nitroaniline. google.com In this procedure, the aniline (B41778) derivative is treated with a sulfuric acid aqueous solution and sodium nitrite (B80452) at low temperatures (0-10°C) to form a diazonium salt. This intermediate is then heated to facilitate hydrolysis, converting the diazonium group to a hydroxyl group, thus forming 5-fluoro-2-nitrophenol. google.com The conversion of the phenol to the target acetamide (B32628) would subsequently require the transformation of the hydroxyl group into an amino group, followed by acetylation.

Core Acetylation and Nitration Reactions

Acetylation of Amino-Substituted Fluoro-Nitro Aromatic Precursors

The acetylation of an amino group is a fundamental reaction in this synthesis. When starting with 5-fluoro-2-nitroaniline, the amino group is converted to an acetamido group. This is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. up.ptijtsrd.com The reaction is often carried out in a suitable solvent, and the addition of a base may be required to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used). uobasrah.edu.iq

Acetylation is not only the final step in this synthetic route but also serves as a method for protecting the amino group in multi-step syntheses. The resulting acetamides are often crystalline solids, which facilitates their purification through recrystallization. libretexts.org

Regioselective Nitration Processes in Fluorinated Aromatic Systems

An alternative strategy involves introducing the nitro group onto a pre-existing fluoro-acetanilide ring system. For instance, one could start with 3-fluoroaniline, acetylate it to form N-(3-fluorophenyl)acetamide, and then perform a nitration reaction. nih.gov The success of this route hinges on the directing effects of the substituents already present on the aromatic ring.

The acetamido group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In the nitration of N-(3-fluorophenyl)acetamide, these directing effects must be carefully considered to achieve the desired regioselectivity. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions that are electronically favored by both groups. msu.edumasterorganicchemistry.com The formation of the nitronium ion is typically accomplished by using a mixture of nitric acid and a strong dehydrating acid, such as sulfuric acid. masterorganicchemistry.com The conditions must be controlled to favor the introduction of the nitro group at the 2-position, which is ortho to the fluorine and meta to the acetamido group.

Optimization of Reaction Parameters and Yield Enhancement

To ensure the economic viability and efficiency of synthesizing this compound, optimization of the reaction conditions is crucial. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants and catalysts.

For acetylation reactions, studies on similar transformations have shown that factors like the choice of solvent and catalyst can significantly impact the yield. For example, some acylation reactions of anilines have been optimized to run under solvent-free conditions at elevated temperatures (e.g., 140°C) to achieve high yields. researchgate.net The reaction time is another critical parameter; for instance, in the synthesis of acetanilide (B955) from aniline, an optimal reaction time of 90 minutes was identified when using a magnesium sulphate heptahydrate catalyst. ijtsrd.com

In nitration reactions, achieving high regioselectivity and yield often requires careful control of temperature and the nitrating agent. researchgate.netsci-hub.se Using milder nitrating systems or specific catalysts can improve the outcome, especially with sensitive substrates. researchgate.net

Purification of the final product is essential for yield enhancement. Recrystallization is a common and effective method for purifying solid products like this compound. up.pt The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The choice of solvent is critical for effective purification.

Below is a table summarizing key optimization parameters for related reactions:

ParameterEffect on ReactionExampleCitation
Temperature Influences reaction rate and selectivity. Higher temperatures can increase rate but may lead to side products.Acylation of aniline optimized at 140°C. researchgate.net
Reaction Time Affects the completeness of the reaction. Insufficient time leads to low conversion, while excessive time can cause degradation.Optimal time for catalyzed acetylation of aniline found to be 90 minutes. ijtsrd.com
Catalyst Can significantly increase reaction rate and influence selectivity.Magnesium sulphate heptahydrate used as a Lewis acid catalyst for acetylation. ijtsrd.com
Solvent Can affect solubility of reactants and influence reaction pathways.Solvent-free conditions found to give the best yield in some aniline acylations. researchgate.net
Purification Method Crucial for isolating the pure product and maximizing the final yield.Recrystallization from hot water or aqueous acetic acid is a standard method for purifying acetanilides. up.pt

By systematically adjusting these parameters, the synthesis of this compound can be fine-tuned to achieve high efficiency and product quality.

Stoichiometric Ratio Effects

In the synthesis of related N-acylnitroaniline derivatives, the molar ratio of the reactants plays a critical role in reaction efficiency and product yield. For the acetylation of nitroaniline compounds, an excess of the acetylating agent, such as acetic anhydride, is often employed to ensure the complete conversion of the starting aniline. In a patented process for producing N-acylnitroaniline derivatives, the alkali metal compound, which acts as a base, is used in a quantity of about 1.6 moles or more per mole of the nitroaniline compound to facilitate the reaction.

Based on analogous syntheses, the stoichiometric ratio between 5-fluoro-2-nitroaniline and the acetylating agent would be a key parameter to optimize. An excess of acetic anhydride would likely drive the reaction to completion.

Solvent and Temperature Influence on Reaction Efficacy

The choice of solvent and the reaction temperature are crucial factors that significantly impact the efficacy of the acetylation reaction. For the synthesis of the analogous N-(4-fluoro-3-nitrophenyl)acetamide, the reaction is carried out in acetic anhydride itself, which acts as both the solvent and the acetylating agent, at room temperature. mdpi.com In another instance, the acetylation of 4-fluoro-2-methoxyaniline (B49241) is conducted in acetic acid at a temperature of 90°C. google.com

For the synthesis of this compound, a polar aprotic solvent could be employed. The temperature for such reactions can range from room temperature to elevated temperatures, depending on the reactivity of the starting materials and the solvent used. Lower temperatures may be used to control the exothermicity of the reaction, particularly during the addition of reagents.

Table 1: Illustrative Reaction Conditions for the Acetylation of a Fluoro-Nitroaniline Isomer mdpi.com
Starting MaterialAcetylating AgentSolventTemperatureReaction TimeYield
4-fluoro-3-nitroanilineAcetic anhydrideAcetic anhydrideRoom Temperature12 h85%

Catalyst Selection and Role in Synthetic Pathways

While some acetylation reactions of anilines proceed efficiently without a catalyst, particularly when using a highly reactive acetylating agent like acetic anhydride, the use of a catalyst can enhance the reaction rate. In some cases, a basic catalyst such as triethylamine (B128534) is used, especially when employing less reactive acetylating agents like chloroacetyl chloride. mdpi.com In the context of the acetylation of 4-fluoro-2-methoxyaniline, the reaction is carried out in acetic acid, which can also serve as a catalyst. google.com For the synthesis of this compound, the reaction would likely proceed without a catalyst if acetic anhydride is used in excess.

Purification Techniques for this compound and Intermediates

The purification of this compound and its precursors is essential to obtain a product of high purity. The common techniques employed are recrystallization and chromatographic methods.

Recrystallization Methodologies

Recrystallization is a widely used and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility of the compound at different temperatures. For the isomeric N-(4-fluoro-3-nitrophenyl)acetamide, the crude product is purified by recrystallization from an ethanol (B145695)/water mixture (8:2). mdpi.com Similarly, a patent for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (B580436) describes the use of petroleum ether for the precipitation and washing of the acetylated intermediate. google.com These examples suggest that a solvent system comprising a polar organic solvent like ethanol and a non-polar co-solvent or anti-solvent like water or petroleum ether would be suitable for the recrystallization of this compound.

Table 2: Exemplary Recrystallization Solvents for Related Acetamide Compounds
CompoundSolvent SystemReference
N-(4-fluoro-3-nitrophenyl)acetamideEthanol/Water (8:2) mdpi.com
N-(4-fluoro-2-methoxyphenyl) acetamidePetroleum Ether (for precipitation) google.com

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For compounds like this compound and its isomers, reverse-phase HPLC (RP-HPLC) is a suitable method. This technique typically utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase.

The separation of aniline and nitroaniline derivatives has been successfully achieved using HPLC. chromatographyonline.com For instance, the separation of 4-fluoroaniline has been demonstrated using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatible applications, formic acid can be used in place of phosphoric acid. sielc.com The selection of the mobile phase composition and gradient can be optimized to achieve baseline separation of the desired compound from any impurities.

Reactivity and Mechanistic Investigations of N 5 Fluoro 2 Nitrophenyl Acetamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

The structure of N-(5-Fluoro-2-nitrophenyl)acetamide, featuring a fluorine atom and a powerful electron-withdrawing nitro group positioned ortho and para to the reaction center, makes the aromatic ring highly electrophilic. This electronic arrangement facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where the aromatic ring is attacked by a nucleophile. masterorganicchemistry.comresearchgate.net The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is a key factor in the reaction's feasibility and rate.

Displacement of the Fluorine Atom

In SNAr reactions involving this compound, the fluorine atom serves as the leaving group. The presence of the ortho-nitro group is crucial, as it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation. youtube.comyoutube.com

The structure of the attacking nucleophile plays a significant role in determining the reaction's outcome. Studies have investigated the reaction of this compound with various nucleophiles, including those with multiple reactive sites.

For instance, in a reaction with a binucleophile such as 2-aminoethanol, which contains both an amino and a hydroxyl group, the amination product, N-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide, is formed exclusively. tandfonline.com The reaction does not yield the corresponding ether product that would result from the attack of the hydroxyl group. This selectivity suggests that the reaction pathway is governed by orbital control rather than simple charge control, with the softer nitrogen atom preferentially attacking the electrophilic carbon center of the aromatic ring. tandfonline.com

Table 1: Nucleophilic Substitution on this compound

NucleophileProductObservations
Aniline (B41778)N-(2-nitro-5-(phenylamino)phenyl)acetamideStandard SNAr amination. tandfonline.com
2-AminoethanolN-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamideSelective reaction at the amino group, indicating orbital-controlled reactivity. tandfonline.com

A distinctive feature of SNAr reactions is the trend in leaving group ability, which is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is typically the best leaving group. masterorganicchemistry.com The reason for this reversal lies in the mechanism's rate-determining step. In SNAr, the initial attack of the nucleophile to form the Meisenheimer complex is the slow step, while the subsequent loss of the leaving group is fast. masterorganicchemistry.comnih.gov

Fluorine's high electronegativity makes the carbon atom to which it is attached more electrophilic, accelerating the initial nucleophilic attack. It also strongly stabilizes the negatively charged transition state leading to the Meisenheimer complex. masterorganicchemistry.comnih.gov Since carbon-halogen bond cleavage is not part of the rate-determining step, the bond strength is less important than the ability to stabilize the intermediate. masterorganicchemistry.com Therefore, despite having the strongest carbon-halogen bond, fluorine is the most effective leaving group in this context.

The efficiency of SNAr reactions is highly dependent on the choice of base and solvent. The base can serve to deprotonate the nucleophile, increasing its nucleophilicity, or to assist in the final elimination step. The solvent's role is to solubilize the reactants and stabilize the charged intermediate.

In the amination of this compound, the combination of potassium carbonate (K₂CO₃) as the base and ethanol (B145695) (EtOH) as the solvent has been shown to be effective. tandfonline.com For example, the reaction of this compound with aniline in the presence of K₂CO₃ in ethanol proceeds to completion, demonstrating the utility of this system. tandfonline.com The choice of a polar protic solvent like ethanol can help to solvate the ions involved and facilitate the reaction.

Table 2: Effect of Reaction Conditions on SNAr Amination

ReactantNucleophileBaseSolventConditionsYield
This compoundAnilineK₂CO₃Ethanol60°C, 20 min99% tandfonline.com
This compound2-AminoethanolK₂CO₃Ethanol60°C, 20 minGood tandfonline.com

Amination Reactions via SNAr of this compound

Amination is a key application of the SNAr reactivity of this compound. This reaction allows for the direct formation of a new carbon-nitrogen bond, providing a route to various substituted N-aryl amines. As detailed in a comparative study, this compound serves as an effective substrate for these transformations. tandfonline.com

The reaction with aniline in ethanol using potassium carbonate as a base at 60°C yields N-(2-nitro-5-(phenylamino)phenyl)acetamide with 99% efficiency. tandfonline.com Similarly, the reaction with 2-aminoethanol under the same conditions selectively produces N-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamide in good yield. tandfonline.com These examples underscore the utility of this compound as a precursor for synthesizing more complex molecules through the strategic displacement of its fluorine atom.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a fundamental transformation in organic synthesis that provides access to aromatic amines. These amines are valuable intermediates for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

A variety of reducing agents can accomplish this transformation with high efficiency. organic-chemistry.org Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: A classic and widely used method involves the reaction of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com For instance, tin(II) chloride (SnCl₂) in HCl is a common reagent for this purpose. The reaction proceeds through a series of intermediates, ultimately yielding the amine, which is protonated under the acidic conditions. A subsequent workup with a base is required to neutralize the acid and isolate the free amine. youtube.com

Transfer Hydrogenation: Formic acid or its salts can be used as a source of hydrogen in the presence of a suitable catalyst to reduce the nitro group. organic-chemistry.org

The product of the reduction of this compound is N-(2-amino-5-fluorophenyl)acetamide. This reaction must be performed with care to ensure that other functional groups in the molecule, such as the amide, remain intact. The choice of reducing agent can be critical for achieving this selectivity. organic-chemistry.org

Table 3: Common Reagents for Nitro Group Reduction

Reagent SystemDescription
H₂/Pd-CCatalytic hydrogenation; a clean and efficient method.
SnCl₂ / HClA metal-based chemical reductant in acidic medium.
Fe / HCl or Acetic AcidA cost-effective and common metal-acid system.
Na₂S₂O₄ (Sodium Dithionite)A mild reducing agent often used for selective reductions.
HCOOH / CatalystTransfer hydrogenation using formic acid as the hydrogen source. organic-chemistry.org

Conversion to Amino-Acetamide Derivatives

The primary product of the nitro group reduction is N-(2-amino-5-fluorophenyl)acetamide. This reaction is typically achieved with high efficiency and selectivity, preserving the acetamide (B32628) and fluoro functionalities. The resulting amino group is a key handle for subsequent chemical modifications, such as diazotization and coupling reactions, or for the construction of nitrogen-containing heterocycles.

A common method for this transformation involves the use of reducing agents in a suitable solvent system. For instance, a related compound, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, is converted to its aniline derivative through deprotection in the presence of an acid like hydrochloric acid. csic.es Another approach involves the reduction of a nitro group in a similar system using iron powder in the presence of an acid such as acetic acid or hydrochloric acid. mt.com

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This technique offers a clean and often high-yielding route to the corresponding anilines.

Palladium on Carbon (Pd/C): Palladium on carbon is a common and effective catalyst for the hydrogenation of nitro groups. masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The catalyst's activity and selectivity can be influenced by factors such as the solvent, temperature, and pressure. While specific conditions for this compound are not widely reported, general protocols for nitrobenzene (B124822) hydrogenation suggest that the reaction proceeds readily over palladium catalysts. researchgate.net The mechanism is thought to involve the adsorption of the nitro group onto the palladium surface, followed by stepwise reduction. csic.esresearchgate.net

Raney Nickel: Raney nickel is another effective catalyst for the reduction of various functional groups, including nitro compounds. wikipedia.org It is known for its high activity, which is attributed to the large surface area and the presence of adsorbed hydrogen from its preparation. wikipedia.orgyoutube.comyoutube.com Raney nickel can be particularly useful when other reducible groups are present in the molecule.

Other Catalytic Systems: Other catalytic systems, such as those based on copper nanoparticles, have also been developed for the transfer hydrogenation of nitroarenes. nih.gov These methods often utilize a hydrogen donor, such as glycerol (B35011) or ethylene (B1197577) glycol, in the presence of a base. nih.gov

Table 1: Methodologies for the Reduction of Nitroarenes

Catalyst/ReagentReducing Agent/ConditionsSubstrate ExampleProductYieldReference
Pd/CH₂NitrobenzeneAnilineHigh researchgate.net
Raney NickelH₂General Nitro CompoundsCorresponding Amines- wikipedia.org
Copper NanoparticlesGlycerol/EG, KOHNitrobenzeneAniline>99% nih.gov
Iron PowderAcetic Acid/HCl2,4-Dinitrofluorobenzene2-Fluoro-5-nitroaniline70% mt.com

Note: This table presents general methodologies for nitroarene reduction and includes examples with related compounds due to the limited specific data for this compound.

Oxidation Reactions of the Acetamide Moiety

The oxidation of the acetamide group in this compound presents a synthetic challenge. While the oxidation of alkyl side chains on aromatic rings is a well-established transformation, the direct oxidation of the acetamide moiety to a carboxylic acid is less common.

Formation of Carboxylic Acid Analogues

The conversion of the acetamide group to a carboxylic acid would yield 5-fluoro-2-nitrophenylcarbamic acid, which would likely decarboxylate under the reaction conditions to 5-fluoro-2-nitroaniline (B53378). A more plausible transformation would be the oxidation of the methyl group of the acetamide to a carboxylic acid, forming an N-acylamino acid derivative. However, literature specifically detailing this transformation on this compound is scarce.

General methods for the oxidation of N-aryl acetamides to their corresponding carboxylic acid analogues are not well-documented. Research has focused more on the oxidation of arylacetic acids to aryl carboxylic acids. organic-chemistry.org One study describes the synthesis of N-acyl-N-carboxymethyl-2-nitroaniline, a water-soluble photolabile precursor of carboxylic acids, which hints at the possibility of modifying the acetamide group. nih.gov

Other Significant Chemical Transformations

Besides reduction and oxidation, this compound can undergo other chemical transformations, primarily involving the acetamide functional group.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-nitroaniline. masterorganicchemistry.comnih.gov This reaction is essentially the reverse of the acetylation of the corresponding aniline. For instance, the hydrolysis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide to 4-fluoro-2-methoxy-5-nitroaniline (B580436) is achieved using hydrochloric acid in methanol (B129727) at reflux. csic.es Base-promoted hydrolysis of acetamides is also a well-known transformation. youtube.com

Table 2: Other Reactions of N-Aryl Acetamides

ReactionReagents/ConditionsSubstrate ExampleProductReference
HydrolysisHCl, Methanol, RefluxN-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide4-Fluoro-2-methoxy-5-nitroaniline csic.es
HydrolysisBase (e.g., NaOH)AcetamideAcetate and Ammonia (B1221849) youtube.com

Note: This table includes examples with related compounds due to the limited specific data for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(5-Fluoro-2-nitrophenyl)acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamide (B32628) group. The aromatic region will be complex due to spin-spin coupling between the protons and the fluorine atom.

The protons on the phenyl ring (H-3, H-4, and H-6) will exhibit characteristic splitting patterns. H-6, being ortho to the fluorine atom, is expected to show a doublet of doublets due to coupling with both H-4 (meta coupling) and the ¹⁹F atom. H-3, adjacent to the nitro group, will likely appear as a doublet of doublets, coupling to H-4 (ortho coupling) and the ¹⁹F atom (meta coupling). H-4 will appear as a complex multiplet due to coupling with H-3, H-6, and the ¹⁹F atom. The amide proton (NH) will typically appear as a broad singlet, and the methyl protons (CH₃) will present as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CH₃ ~2.2 s (singlet) -
Aromatic H 7.5 - 8.5 m (multiplet) J-values depend on H-H & H-F coupling

Note: Predicted values are based on analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the acetamide group. The chemical shifts are influenced by the electronic effects of the substituents (NO₂, F, and NHCOCH₃). The carbon atom attached to the fluorine (C-5) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other aromatic carbons will also show smaller C-F couplings. The carbonyl carbon (C=O) will appear at the downfield end of the spectrum, typical for amide carbonyls.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ ~25
Aromatic C-H 110 - 130
Aromatic C-F ~160 (doublet, ¹JCF)
Aromatic C-NO₂ ~140
Aromatic C-NH ~145

Note: Predicted values are based on analysis of structurally similar compounds like N-(2-nitrophenyl)acetamide and N-(4-fluorophenyl)-acetamide. wisc.edu Actual values may vary.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. azom.com For this compound, the spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ucsb.edu This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and substitution pattern of fluorine in a molecule. azom.comicpms.cz

To unambiguously assign all proton and carbon signals and to understand the spatial arrangement of the atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, COSY would show correlations between the coupled aromatic protons (H-3, H-4, and H-6), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). ustc.edu.cnlibretexts.org An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to. researchgate.netnumberanalytics.com This allows for the definitive assignment of the protonated carbons in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the carbonyl carbon (C=O) and from the amide proton to the aromatic carbon C-1 and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.comyoutube.com This is particularly useful for conformational analysis. A NOESY spectrum could reveal through-space interactions between the amide proton (NH) and the proton at the C-6 position, or between the methyl protons and the proton at the C-3 position, depending on the rotational conformation around the C-N bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com The spectrum of this compound is expected to display several key absorption bands. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~3300 N-H (Amide) Stretching
~3100-3000 Aromatic C-H Stretching
~1700 C=O (Amide II) Stretching
~1600, ~1475 Aromatic C=C Stretching
~1520, ~1350 N-O (Nitro group) Asymmetric & Symmetric Stretching
~1250 C-N Stretching

Note: The exact positions of these bands can be influenced by the electronic nature of the substituents and potential hydrogen bonding.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₇FN₂O₃, corresponding to a molecular weight of 198.15 g/mol . bldpharm.com

In a typical mass spectrum, the parent molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 198. The fragmentation pattern would likely involve initial cleavages of the functional groups. Common fragments would include:

[M - 42]⁺: Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamide group.

[M - 43]⁺: Loss of the acetyl radical (•COCH₃). docbrown.info

[M - 46]⁺: Loss of the nitro group (•NO₂).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. chromatographyonline.commdpi.com For C₈H₇FN₂O₃, the calculated exact mass is 198.0441, and HRMS would be able to confirm this value to within a few parts per million, distinguishing it from other potential compounds with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown fluorinated nitroaromatic compounds in complex mixtures. nih.govnih.gov

X-ray Diffraction (XRD) Studies of Related Fluoronitrophenylacetamide Structures

While a comprehensive, publicly available crystal structure for this compound is not widely documented, significant insights can be drawn from the crystallographic analysis of closely related positional isomers and analogous structures. The study of these related compounds offers a robust framework for understanding the conformational preferences and packing motifs that are likely to be characteristic of this class of compounds.

A pertinent example is the structural isomer, N-(3-nitrophenyl)acetamide (3-NAA). Single-crystal X-ray diffraction studies have successfully determined its crystal structure, providing valuable data that can be used for comparative analysis. researchgate.net The investigation of 3-NAA revealed that it crystallizes in the monoclinic system with the space group P21. researchgate.net The lattice parameters obtained from powder X-ray diffraction data further define the unit cell of this related structure. researchgate.net

The crystallographic data for N-(3-nitrophenyl)acetamide is summarized in the table below.

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP219.76213.28713.226102.99

Table 1: Crystallographic data for the related compound N-(3-nitrophenyl)acetamide. researchgate.net

This data serves as a foundational reference for predicting the potential crystal system and unit cell dimensions for other fluoronitrophenylacetamide isomers. The presence of the nitro and acetamido groups, common to this family of molecules, plays a significant role in dictating the types of intermolecular forces that govern the crystal packing.

The arrangement of molecules in a crystal, or crystal packing, is directed by a network of non-covalent intermolecular interactions. rsc.org For fluoronitrophenylacetamide structures, these interactions are primarily driven by the polar functional groups present: the amide (–NHC=O), the nitro (–NO2), and the fluoro (–F) substituent.

The most significant of these interactions is typically hydrogen bonding. In the crystal structures of related anilides and nitro compounds, N–H···O and C–H···O hydrogen bonds are common and play a crucial role in the formation of stable, extended architectures. researchgate.netresearchgate.net The amide group provides a classic hydrogen bond donor (N–H) and acceptor (C=O), facilitating the formation of chains or dimeric motifs. For instance, adjacent molecules can be linked into chains by these types of hydrogen bonds. researchgate.net

In addition to conventional hydrogen bonds, other weak interactions are also vital in stabilizing the crystal lattice. These include:

π-π Stacking: The aromatic rings of the fluoronitrophenyl moiety can interact through π-π stacking, where the electron-rich π systems are arranged in a parallel or T-shaped fashion.

Dipole-Dipole Interactions: The highly polar nitro group induces a significant dipole moment in the molecule, leading to strong dipole-dipole interactions that influence the orientation of molecules within the lattice.

Halogen Bonding: Although fluorine is the least polarizable halogen and a weak halogen bond donor, the potential for C–F···O or C–F···N interactions cannot be entirely discounted in influencing local packing arrangements.

Computational and Theoretical Studies on N 5 Fluoro 2 Nitrophenyl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of medium-sized organic molecules like N-(5-Fluoro-2-nitrophenyl)acetamide. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its chemical and physical properties.

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Conformational analysis is also crucial, as the rotation around single bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom, can lead to different stable isomers (conformers). The relative energies of these conformers determine their population at a given temperature. For instance, studies on acetanilide (B955) have shown that the trans conformation of the amide group is generally more stable than the cis conformation. worldscientific.com

Illustrative Optimized Geometrical Parameters:

Below is a table of representative optimized geometrical parameters for this compound, as would be predicted by DFT calculations, likely using a functional like B3LYP with a 6-311G(d,p) basis set. These values are based on known geometries of similar molecules.

ParameterBond/AngleIllustrative Value
Bond LengthC-F1.35 Å
C-NO₂1.48 Å
C=O (amide)1.24 Å
N-H (amide)1.01 Å
C-N (amide)1.37 Å
Bond AngleO-N-O (nitro)124°
C-N-H (amide)119°
C-C-F119°
Dihedral AngleC-C-N-C (phenyl-amide)~45°

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the amide group, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution influences the molecule's reactivity in electrophilic and nucleophilic reactions. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution. acs.orgrsc.org

Illustrative Frontier Orbital Energies:

ParameterIllustrative Energy (eV)
HOMO Energy-7.5
LUMO Energy-2.8
HOMO-LUMO Gap4.7

Atomic Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrostatic attraction. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to derive these charges from the DFT calculations.

Illustrative Atomic Charges and Dipole Moment:

Atom/ParameterIllustrative Value
Charge on O (nitro)-0.45 e
Charge on N (nitro)+0.60 e
Charge on F-0.25 e
Charge on O (carbonyl)-0.50 e
Dipole Moment~4.5 Debye

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of active nuclei like ¹H, ¹³C, and ¹⁹F. nih.govnumberanalytics.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose within a DFT framework. Predicting ¹⁹F NMR shifts is particularly useful for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment. acs.orgrsc.org Comparing calculated shifts to experimental spectra can confirm the structure of a molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. worldscientific.comias.ac.inresearchgate.net The calculated vibrational spectrum can be compared with experimental data to assign the observed spectral bands to specific molecular motions, such as C=O stretching, N-H bending, or NO₂ symmetric and asymmetric stretches. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.

Illustrative Predicted Spectroscopic Data:

SpectrumFeatureIllustrative Wavenumber/Shift
IRC=O Stretch~1680 cm⁻¹
IRN-H Stretch~3300 cm⁻¹
IRNO₂ Asymmetric Stretch~1530 cm⁻¹
IRNO₂ Symmetric Stretch~1340 cm⁻¹
¹H NMRN-H Proton~8.5 ppm
¹³C NMRC=O Carbon~165 ppm
¹⁹F NMRC-F-110 to -120 ppm (relative to CCl₃F)

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. wikipedia.orgwikipedia.org The energy of the transition state determines the activation energy of the reaction, and its geometry provides insights into the bond-making and bond-breaking processes.

For this compound, one could computationally study reactions such as its synthesis, hydrolysis, or further functionalization. Transition state theory (TST) can be used to calculate reaction rate constants from the properties of the reactants and the transition state. wikipedia.orglibretexts.org For instance, studying the nitration of a precursor molecule would involve locating the transition state for the electrophilic aromatic substitution step. mdpi.comnih.gov

Substituent Effects on Electronic Structure and Reactivity: A Computational Perspective

The electronic structure and chemical reactivity of this compound are significantly influenced by the interplay of its three key substituents on the benzene (B151609) ring: the nitro group (-NO₂), the fluorine atom (-F), and the acetamido group (-NHCOCH₃). While specific computational studies on this exact molecule are not prevalent in publicly accessible literature, a wealth of theoretical research on substituted nitrobenzenes, anilines, and other aromatic systems allows for a detailed and scientifically grounded extrapolation of the expected effects. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to dissect the electronic landscape of such molecules.

The reactivity and electronic properties of substituted nitrobenzene (B124822) compounds are strongly governed by the electronic coupling between the nitro group and other substituents, mediated by the benzene ring. nih.gov The nitro group is a strong electron-withdrawing group, primarily through a resonance (-M) effect and also through an inductive (-I) effect. This has a profound impact on the electron distribution within the aromatic ring.

In contrast, the acetamido group is generally considered an activating group. The nitrogen atom's lone pair can be delocalized into the aromatic ring, exhibiting a +M (mesomeric) effect, which increases electron density, particularly at the ortho and para positions. However, the acetyl group attached to the nitrogen is electron-withdrawing, which tempers the electron-donating capacity of the amino nitrogen. The fluorine atom is a highly electronegative element, exerting a strong -I (inductive) effect, withdrawing electron density from the ring. It also possesses a +M effect due to its lone pairs, but for halogens, the inductive effect is generally considered to be dominant in influencing reactivity.

The following table, based on general principles from computational studies of substituted aromatic compounds, illustrates the expected qualitative effects of each substituent on the electronic environment of the benzene ring in this compound.

This table is a generalized representation based on established principles of substituent effects in organic chemistry.

The interplay of these effects determines the reactivity of the molecule towards electrophilic or nucleophilic attack. The strong deactivation by the nitro and fluoro groups would make the ring less susceptible to electrophilic aromatic substitution than benzene. Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution, a common reaction for nitro-activated aryl halides. Theoretical calculations on fluoronitrobenzenes have indeed shown that the fluorine atom can be a good leaving group in such reactions, facilitated by the electron-withdrawing nitro group.

Furthermore, computational models like the "charge of substituent active region" (cSAR) have been used to quantify the electron-attracting ability of the nitro group in response to other substituents. researchgate.net These studies confirm that the electronic character of other groups on the ring significantly modulates the properties of the nitro group itself. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic spectrum and reactivity of a molecule. In a molecule like this compound, the HOMO would likely have significant contributions from the acetamido group and the phenyl ring, while the LUMO is expected to be predominantly localized on the nitrobenzene moiety due to the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

A hypothetical representation of the expected trend in HOMO-LUMO gaps for related compounds, based on general computational findings, is presented below. A smaller gap generally implies higher reactivity.

Table 2: Illustrative HOMO-LUMO Gaps for Substituted Benzenes

Compound Key Substituents Expected HOMO-LUMO Gap (Qualitative) Expected Reactivity Trend
Benzene H Large Low
Aniline (B41778) -NH₂ Smaller High
Nitrobenzene -NO₂ Smaller than Benzene High (for nucleophilic attack)
N-Phenylacetamide (Acetanilide) -NHCOCH₃ Smaller than Benzene Moderate

This table is illustrative and based on established trends from computational chemistry studies on substituted aromatic systems. Exact values would require specific DFT calculations for each molecule.

Synthesis and Reactivity of N 5 Fluoro 2 Nitrophenyl Acetamide Derivatives and Analogues

Systematic Modification of the Fluoro-Substituent

The nature of the halogen substituent on the phenyl ring plays a crucial role in the reactivity of the aromatic system, particularly in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity and small size of the fluorine atom in N-(5-Fluoro-2-nitrophenyl)acetamide make it a key point of interest for comparative studies with its chloro, bromo, and iodo analogues.

Chloro-, Bromo-, and Iodo-Substituted Analogues

The synthesis of N-(5-halo-2-nitrophenyl)acetamides generally proceeds via the acetylation of the corresponding 5-halo-2-nitroanilines. This reaction is typically achieved by treating the aniline (B41778) derivative with acetic anhydride (B1165640), often in the presence of a solvent such as glacial acetic acid.

For instance, the synthesis of N-(5-chloro-2-nitrophenyl)acetamide involves the refluxing of 5-chloro-2-nitroaniline (B48662) with acetic anhydride in glacial acetic acid. The reaction mixture is subsequently quenched in ice water to precipitate the product, which can then be purified by recrystallization from ethanol (B145695). A similar strategy can be employed for the bromo and iodo analogues, starting from 5-bromo-2-nitroaniline (B184017) and 5-iodo-2-nitroaniline, respectively. The synthesis of N-(4-Bromo-2-nitrophenyl)acetamide has been reported by dissolving 4-bromo-2-nitroaniline (B116644) in acetic acid, followed by the addition of acetic anhydride and heating under reflux.

A general synthetic scheme is presented below:

Scheme 1: General synthesis of N-(5-halo-2-nitrophenyl)acetamides

Compound NameStarting MaterialReagent
This compound5-Fluoro-2-nitroaniline (B53378)Acetic anhydride
N-(5-Chloro-2-nitrophenyl)acetamide5-Chloro-2-nitroanilineAcetic anhydride
N-(5-Bromo-2-nitrophenyl)acetamide5-Bromo-2-nitroanilineAcetic anhydride
N-(5-Iodo-2-nitrophenyl)acetamide5-Iodo-2-nitroanilineAcetic anhydride
Table 1: Synthesis of N-(5-halo-2-nitrophenyl)acetamides

Impact on Aromatic Reactivity and Regioselectivity

The halogen atom at the 5-position, along with the nitro group at the 2-position, significantly influences the reactivity of the aromatic ring. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgpressbooks.pub This activation is most pronounced at the ortho and para positions relative to the nitro group. doubtnut.com In the case of N-(5-halo-2-nitrophenyl)acetamides, the positions activated by the nitro group are the carbon bearing the acetamido group (C1), the carbon bearing the halogen (C5), and the C3 and C6 positions.

The nature of the halogen itself has a well-established effect on the rate of SNAr reactions. The reactivity order is typically F > Cl > Br > I. mdpi.com This is because the rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). pressbooks.pub The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, its breaking is not part of the rate-determining step. mdpi.com

Regioselectivity in SNAr reactions on these substrates will be dictated by the combined electronic effects of the nitro, acetamido, and halo substituents, as well as by the nature of the attacking nucleophile. The positions ortho and para to the strongly activating nitro group are the most likely sites for nucleophilic attack.

Variations in Nitro Group Position and its Influence on Reactivity

The position of the nitro group on the phenylacetamide ring is a critical determinant of the molecule's reactivity. The presence of the nitro group at the ortho or para position to a leaving group (like a halogen) greatly enhances the rate of nucleophilic aromatic substitution. doubtnut.com This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.compressbooks.pub

When the nitro group is in the meta position relative to the leaving group, this resonance stabilization is not possible, and the activation effect is significantly diminished. libretexts.org For example, while ortho- and para-nitrochlorobenzene react with sodium hydroxide, the meta isomer is inert under similar conditions. pressbooks.pub

In the context of fluorophenylacetamides, moving the nitro group from the 2-position to other positions on the ring would have a profound impact on the reactivity. For instance, in N-(5-fluoro-3-nitrophenyl)acetamide, the nitro group is meta to the fluorine atom, and thus its activating effect on fluorine substitution would be much weaker compared to this compound where the nitro group is ortho to the acetamido group and para to the fluoro substituent. The synthesis of N-(4-methoxy-2-nitrophenyl)acetamide has been achieved through the acetylation of 4-methoxy-2-nitroaniline (B140478) with acetic anhydride in glacial acetic acid. nih.gov

Modifications of the Acetamide (B32628) Moiety and their Chemical Consequences

The acetamide moiety (-NHCOCH3) itself can undergo a variety of chemical transformations, which can be used to further functionalize the this compound scaffold.

The N-H proton of the amide is weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated to introduce further substituents on the nitrogen atom. The amide bond can also be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (5-fluoro-2-nitroaniline) and acetic acid. patsnap.com

Furthermore, the acetyl group offers another site for modification. For example, the use of chloroacetyl chloride instead of acetic anhydride during the synthesis would yield a 2-chloro-N-(5-fluoro-2-nitrophenyl)acetamide. The chlorine atom in the resulting chloroacetamide side chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. researchgate.net The general reactivity of the acetamide group also includes reactions like the Hofmann rearrangement, where treatment with bromine and a strong base can lead to the formation of an amine with one fewer carbon atom. patsnap.com

Synthesis of Poly-Functionalized Fluoronitrophenylacetamide Compounds

The N-(fluoronitrophenyl)acetamide framework can be further elaborated by introducing additional functional groups onto the aromatic ring, leading to poly-functionalized compounds with potentially interesting chemical and biological properties.

An example of such a compound is N-(5-fluoro-4-formyl-2-nitrophenyl)acetamide. The introduction of a formyl (-CHO) group enhances the polarity and reactivity of the molecule. The synthesis of such compounds can be achieved through formylation of the corresponding this compound or by starting from a pre-functionalized aniline.

Applications of N 5 Fluoro 2 Nitrophenyl Acetamide As a Chemical Building Block

Precursor in the Synthesis of Heterocyclic Frameworks

The chemical architecture of N-(5-Fluoro-2-nitrophenyl)acetamide makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Formation of Nitrogen-Containing Heterocycles

This compound serves as a key precursor in the synthesis of nitrogen-containing heterocycles, most notably quinoxalines. The synthesis of quinoxaline (B1680401) derivatives, which are known for their wide range of biological activities, can be achieved through a multi-step process. A general and effective method for deriving quinoxalines is the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. sapub.org

A plausible synthetic route starting from a compound structurally analogous to this compound, such as N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide, involves the initial reduction of the nitro group to an amine. nih.gov This transformation yields a 1,2-diaminobenzene derivative. This intermediate can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring system. This established methodology suggests a viable pathway for the utilization of this compound in the generation of a library of fluorinated quinoxaline derivatives.

The synthesis of other nitrogen-containing heterocycles, such as benzimidazoles, also often involves the condensation of o-phenylenediamines with various reagents. nih.gov The reduction of the nitro group in this compound to an amine function would provide a suitable precursor for such reactions.

Construction of Fused-Ring Systems

Fused-ring systems, which are integral to many pharmaceutical agents and functional materials, can be constructed using versatile building blocks like this compound. Aza-dipyrromethenes, which are ligands for fluorescent dyes and electronic materials, are an example of fused-ring systems whose synthesis can be initiated from aromatic nitriles. bldpharm.com While direct synthesis from this compound is not explicitly documented, its derivatives could potentially be manipulated to participate in similar cyclization reactions to form complex polycyclic aromatic structures.

Intermediate in the Synthesis of Advanced Organic Molecules

The utility of this compound extends to its role as a crucial intermediate in the synthesis of more complex and advanced organic molecules, including those with significant biological activity.

Utilization in Multi-Step Chemical Syntheses

This compound and its derivatives are valuable intermediates in multi-step synthetic sequences. For instance, the synthesis of a deuterium-substituted radioligand for the peripheral benzodiazepine (B76468) receptor, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, highlights the importance of the N-(5-fluoro-2-phenoxyphenyl)acetamide scaffold. nih.gov This demonstrates how the core structure, obtainable from precursors like this compound, can be elaborated through various chemical transformations to yield highly specialized molecules. Furthermore, related acetamide (B32628) compounds are frequently used as intermediates in the preparation of bioactive molecules, underscoring the synthetic potential of this class of compounds. mdpi.com

Role in the Production of Specialty Chemicals and Functional Materials

The chemical properties of this compound also suggest its potential as a precursor in the manufacturing of specialty chemicals, including dyes and pigments.

Precursors for Dyes and Pigments

Building Blocks for Polymeric Systems

While direct, documented instances of this compound being used as a monomer for the synthesis of polymeric systems are not prevalent in publicly available research, the unique combination of functional groups within its structure suggests its potential as a versatile building block for various high-performance polymers. The presence of an activated fluorine atom, a reducible nitro group, and a hydrolyzable acetamide group opens up several prospective pathways for polymerization. These theoretical applications are grounded in well-established principles of polymer chemistry, particularly in the synthesis of aromatic polymers like polyamides and polyimides.

One of the primary hypothetical applications of this compound in polymer science is as a precursor to aromatic diamines. Aromatic diamines are crucial monomers in the production of high-performance polyamides and polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of a fluorinated aromatic diamine from this compound would typically involve a two-step process:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH2) using standard reducing agents such as hydrogen gas with a palladium catalyst (Pd/C), tin(II) chloride (SnCl2), or sodium dithionite (B78146) (Na2S2O4).

Hydrolysis of the Acetamide Group: The acetamide group (-NHCOCH3) can be hydrolyzed back to a primary amine (-NH2) under acidic or basic conditions.

The resulting monomer, 5-fluoro-1,2-diaminobenzene, could then be used in polycondensation reactions with various dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form fluorinated polyamides. The incorporation of fluorine atoms into the polymer backbone is known to enhance properties such as solubility, thermal stability, and flame retardancy. researchgate.net

A general scheme for this proposed polymerization is outlined in the table below:

Table 1: Hypothetical Synthesis of Fluorinated Polyamide from this compound Derivative

Step Reaction Reactants Product Polymerization
1Monomer SynthesisThis compound, Reducing Agent, Acid/Base5-Fluoro-1,2-diaminobenzenePolycondensation
2Polyamide Formation5-Fluoro-1,2-diaminobenzene, Aromatic Dicarboxylic AcidFluorinated Polyamide

Another potential application lies in nucleophilic aromatic substitution (SNAr) polymerization. nih.govmdpi.comresearchgate.netbeilstein-journals.orgnih.gov The fluorine atom on the phenyl ring is activated by the presence of the electron-withdrawing nitro group in the ortho position. This activation makes the fluorine atom susceptible to displacement by strong nucleophiles. If this compound were to be reacted with a bis-nucleophile, such as a bisphenol or a dithiol, a step-growth polymerization could be initiated, leading to the formation of poly(ether-amide)s or poly(thioether-amide)s, respectively.

The table below illustrates this prospective polymerization pathway:

Table 2: Hypothetical Nucleophilic Aromatic Substitution Polymerization

Polymer Type Monomers Reaction Conditions Repeating Unit Feature
Poly(ether-amide)This compound, BisphenolBase, High TemperatureEther and Amide Linkages
Poly(thioether-amide)This compound, DithiolBase, High TemperatureThioether and Amide Linkages

Furthermore, the nitro group itself can, in some cases, act as a leaving group in a nucleophilic aromatic substitution reaction, a process known as nitro-displacement polymerization. This would be another avenue for creating ether linkages in a polymer backbone, potentially leading to poly(ether-amide) structures.

It is important to reiterate that these applications are theoretical and based on the known reactivity of the functional groups present in this compound. Further research would be necessary to validate these synthetic routes and to characterize the properties of the resulting polymers. The development of such polymers could be of interest for applications requiring high thermal stability and chemical resistance, such as in the aerospace and electronics industries.

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-Fluoro-2-nitrophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acetylation of the corresponding aniline derivative. For example, refluxing 5-fluoro-2-nitroaniline with acetic anhydride in a polar aprotic solvent (e.g., DCM) under nitrogen yields the acetamide. Reaction optimization involves controlling temperature (80–120°C), stoichiometry (1:1.2 molar ratio of aniline to acetic anhydride), and reaction time (2–4 hours) to achieve yields >75% . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR to identify acetamide protons (~2.1 ppm for CH3_3, ~8.0–8.5 ppm for aromatic protons) and nitro/fluoro substituent effects .
  • IR : Confirm the presence of amide C=O (~1650 cm1^{-1}) and nitro groups (~1520 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly to assess nitro group planarity with the aromatic ring (e.g., torsion angles ~160–170°) .

Advanced Research Questions

Q. What strategies can address contradictions in pharmacological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:
  • Structural analogs : Minor substituent changes (e.g., fluoro vs. chloro) alter electronic effects and binding affinity. Compare IC50_{50} values across derivatives .
  • Experimental design : Standardize assays (e.g., MTT for cytotoxicity, radioligand competition for receptor affinity) and cell lines (e.g., HEK-293 for PBR studies) .
  • Data normalization : Use internal controls (e.g., reference compounds like PK11195 for PBR studies) to minimize inter-lab variability .

Q. How can computational methods guide the design of this compound derivatives for targeted neuroimaging applications?

  • Methodological Answer :
  • Docking studies : Model interactions with target receptors (e.g., peripheral benzodiazepine receptor [PBR]) using software like AutoDock Vina. Focus on key residues (e.g., Phe98, Leu103 in PBR) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with biodistribution data (e.g., brain uptake %ID/g in mice) .
  • ADMET prediction : Use tools like SwissADME to optimize logP (2.5–3.5) and blood-brain barrier permeability .

Q. What advanced spectroscopic techniques resolve ambiguities in the nitro group orientation of this compound?

  • Methodological Answer :
  • Dynamic NMR : Probe rotational barriers of the nitro group at variable temperatures (e.g., coalescence temperature for O–N–C–C torsion) .
  • NOESY/ROESY : Detect spatial proximity between nitro oxygen and adjacent substituents to infer conformation .
  • DFT calculations : Compare experimental vs. computed 15^{15}N chemical shifts to validate nitro group geometry .

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